

Technical Guide: Properties of PEG5 Linkers for Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-PEG5-amino-Mal

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This guide addresses the structural and molecular properties of polyethylene glycol (PEG) linkers relevant to researchers, scientists, and drug development professionals. The nomenclature in this field can be complex, and the term "**m-PEG5-amino-Mal**" is ambiguous. This document clarifies the likely interpretations and provides detailed data for two common reagents that fit this description: Mal-PEG5-amine and m-PEG5-amine.

Mal-PEG5-amine: A Heterobifunctional Linker

The most probable interpretation for a researcher in drug development is Mal-PEG5-amine. This is a heterobifunctional linker featuring a maleimide group on one terminus and an amine group on the other, separated by a 5-unit PEG chain. The maleimide group selectively reacts with thiol (sulfhydryl) groups, while the amine group can be conjugated to carboxylic acids or activated esters.

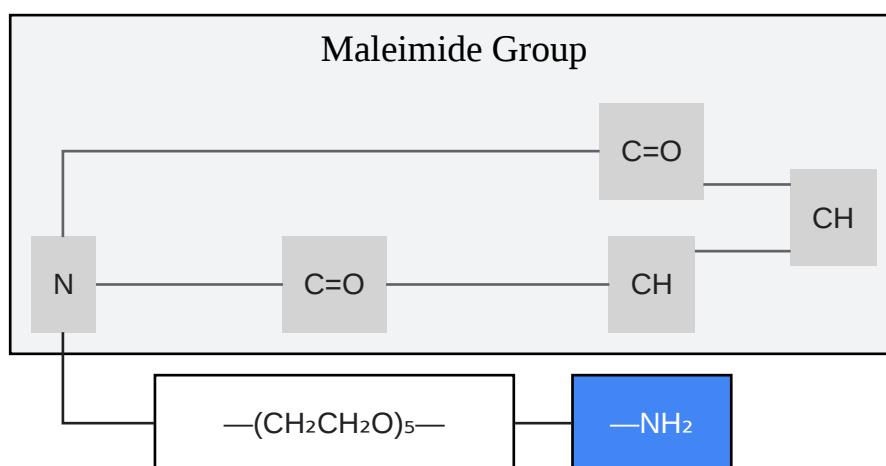
Structural and Molecular Data

The key quantitative data for Mal-PEG5-amine are summarized below. This compound is often supplied as a TFA salt, which should be considered when calculating molar quantities.

Property	Value	Citation(s)
Chemical Name	Maleimide-PEG5-amine	[1]
Molecular Formula	C ₁₆ H ₂₈ N ₂ O ₇	[1]
Molecular Weight	360.4 g/mol	[1]
CAS Number	2170654-73-4	[1]

Structural Diagram

The diagram below illustrates the connectivity of the functional groups in Mal-PEG5-amine.



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Diagram of Mal-PEG5-amine structure.

m-PEG5-amine: A Monofunctional (Methoxy-Capped) Linker

Another possible interpretation is m-PEG5-amine, a monofunctional PEG linker. This molecule has a methoxy group ("m-") at one end, which is chemically inert, and a reactive primary amine at the other. It is used to add a hydrophilic PEG spacer to a molecule of interest without introducing a second reactive site.

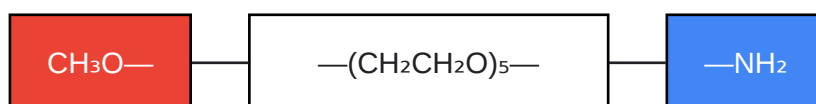
Structural and Molecular Data

The quantitative data for m-PEG5-amine are summarized below.

Property	Value	Citation(s)
Chemical Name	2,5,8,11,14-pentaoxahehexadecan-16-amine	
Molecular Formula	C ₁₁ H ₂₅ NO ₅	
Molecular Weight	251.32 g/mol	
CAS Number	5498-83-9	

Structural Diagram

The diagram below illustrates the connectivity of the functional groups in m-PEG5-amine.



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Diagram of m-PEG5-amine structure.

Clarification on m-PEG5-Maleimide

A third possibility, m-PEG5-Maleimide, would be a PEG linker with an inert methoxy cap and a reactive maleimide group. This is a common and important reagent for thiol-specific PEGylation. While discrete 5-unit versions are used in research, they are often custom synthesis products, and a standardized data sheet was not available in public catalogs. Structurally, it would be analogous to the m-PEG5-amine shown above, but with the terminal amine group replaced by a maleimide group, typically via a short alkyl-amido linker. Researchers needing this specific structure should consult a chemical supplier for custom synthesis and characterization data.

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References

- 1. medchemexpress.com [medchemexpress.com]
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